Cas no 873567-76-1 (1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride)

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride structure
873567-76-1 structure
Product Name:1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Número CAS:873567-76-1
MF:C24H35N3O2
Megavatios:397.553606271744
CID:831137
PubChem ID:56972178
Update Time:2024-12-09

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
    • 2H-Benzimidazol-2-one, 1-[1-(cyclooctylmethyl)-1, 2, 3, 6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1, 3-dihydro-, hydrochloride (1:1)
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydroch...
    • Trap 101
    • Trap 101,1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-onehydrochloride
    • Trap-101
    • Trap 101 HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (ACI)
    • AKOS016004853
    • Trap 101 (hydrochloride)
    • HY-11052A
    • Trap 101;Trap101;Trap-101
    • Trap101 HCl
    • DA-78582
    • 1216621-00-9
    • CS-0029325
    • 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride
    • BCP23061
    • 873567-76-1
    • DB-354273
    • Trap101-HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride; 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride (1:1)
    • BCP0726000201
    • 1-[1-(CYCLOOCTYLMETHYL)-1,2,3,6-TETRAHYDRO-5-(HYDROXYMETHYL)-4-PYRIDINYL]-3-ETHYL-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE HYDROCHLORIDE
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazo
    • Trap-101 hydrochloride
    • Trap-101 (hydrochloride)
    • Trap-101 hydrochloride, >=98% (HPLC), powder
    • Renchi: 1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3
    • Clave inchi: DCRGHMJXEBSRQG-UHFFFAOYSA-N
    • Sonrisas: O=C1N(CC)C2C(=CC=CC=2)N1C1CCN(CC2CCCCCCC2)CC=1CO

Atributos calculados

  • Calidad precisa: 433.25000
  • Masa isotópica única: 433.2496051g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 5
  • Complejidad: 597
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 47Ų

Propiedades experimentales

  • Denso: 1.138
  • Punto de ebullición: 571.5°C at 760 mmHg
  • Punto de inflamación: 299.4°C
  • PSA: 50.40000
  • Logp: 4.83240

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Reagents: Water
Referencia
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Water
Referencia
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
3.2 Reagents: Water
Referencia
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
4.2 Reagents: Water
Referencia
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Raw materials

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Preparation Products

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Literatura relevante

Proveedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.